2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including triazole, thiazole, and carboxamide moieties. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.
Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the triazole and thiazole intermediates with the appropriate benzyl and ethoxyphenyl groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or thiazole derivatives.
Scientific Research Applications
2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure but lacks the thiazole and carboxamide groups.
2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether: Contains the ethoxyphenyl group but differs in the overall structure.
Uniqueness
The uniqueness of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide lies in its multi-functional structure, which allows it to interact with a variety of biological targets and undergo diverse chemical reactions. This makes it a versatile compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-5-32-19-11-9-18(10-12-19)29-16(3)21(27-28-29)24-26-15(2)22(33-24)23(30)25-14-17-7-6-8-20(13-17)31-4/h6-13H,5,14H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPSHTJSNKJHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC(=CC=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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